2-Butyn-1-OL
Overview
Description
2-Butyn-1-ol is a chemical compound that has been studied for various applications in organic synthesis and materials science. It is an acetylenic alcohol that exhibits interesting reactivity due to the presence of the triple bond and hydroxyl group, making it a versatile building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 2-butyn-1-ol has been explored in several studies. For instance, an enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes has been reported, which provides access to optically active terminal acetylenes, indicating the potential of 2-butyn-1-ol derivatives in asymmetric synthesis . Additionally, an economical synthesis of 4-trimethylsilyl-2-butyn-1-ol has been developed, showcasing the modification of 2-butyn-1-ol with silyl groups to enhance its reactivity for further transformations .
Molecular Structure Analysis
The molecular structure and conformations of 3-butyn-1-ol, a related compound, have been studied using gas electron diffraction and ab initio calculations. The preferred conformation was found to be gauche, with significant geometric parameters determined for the molecule . Although this study focuses on 3-butyn-1-ol, it provides insight into the structural aspects of molecules within the same family as 2-butyn-1-ol.
Chemical Reactions Analysis
2-Butyn-1-ol has been found to participate in various chemical reactions. It acts as a corrosion inhibitor for austenitic chromium-nickel steel in sulfuric acid, with its π-electrons playing a significant role in adsorption on the steel surface . Moreover, the hydration and isomerization of 2-butyn-1-ol to form 4-hydroxy-2-butanone and 3-buten-2-one, respectively, have been catalyzed by mercury(II) ions, revealing the compound's reactivity in the presence of metal catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butyn-1-ol are reflected in its behavior in various environments. The microwave spectrum of 3-butyn-1-ol, which is structurally similar to 2-butyn-1-ol, has been assigned, and the molecule was found to be an intramolecularly hydrogen-bonded gauche form. This study provides information on the dipole moment and rotational constants, which are important physical properties that can be extrapolated to 2-butyn-1-ol . Additionally, the vibrational bands of the 2-butyn-1-yl radical, an isomer of C4H5, have been reported, which are important for understanding the spectroscopic properties of the molecule in the context of astrochemistry and combustion .
Scientific Research Applications
Corrosion Inhibition
2-Butyn-1-ol, an acetylenic alcohol, is used as a corrosion inhibitor for austenitic chromium–nickel steel in sulfuric acid. It is adsorbed on the steel surface, with π-electrons playing a crucial role in this adsorption. This compound's effectiveness as a corrosion inhibitor is well-documented and aligns with the Temkin isotherm (Bilgiç & Şahin, 2001).
Catalysis in Hydrogenation Processes
2-Butyn-1-ol is involved in catalytic processes, particularly in hydrogenation reactions. A notable application is its use in the three-phase hydrogenation over a Pd/ZnO catalyst. This process demonstrates higher selectivity and activity compared to commercial catalysts, making it a significant contribution to industrial chemical processes (Vernuccio et al., 2016).
Thermochemical Studies
The thermochemical properties of 2-Butyn-1-ol have been extensively studied. Research has focused on its enthalpies of combustion and vaporization, contributing to the understanding of its behavior in various states and reactions. These studies are crucial for predicting its behavior in industrial applications (Vélez et al., 2005).
Vibrational Spectroscopy
Vibrational absorption and circular dichroism spectra of 2-Butyn-1-ol have been measured and analyzed, contributing to our understanding of its molecular structure and behavior. This research is significant for applications in molecular spectroscopy and the study of intermolecular interactions (Wang & Polavarapu, 2000).
Synthesis and Chemical Reactions
2-Butyn-1-ol is used in various chemical syntheses, such as the production of 4-trimethylsilyl-2-butyn-1-ol. These syntheses play a crucial role in developing new chemical compounds and reactions for industrial and laboratory use (Wein, Tong, & McDonald, 2012).
Spectroscopic Analysis and Nonlinear Optical Properties
The compound has been studied for its spectroscopic analysis and nonlinear optical properties. Such research is pivotal for developing new materials with specific optical characteristics, essential in electronics and photonics (Praveenkumar et al., 2021).
Safety And Hazards
2-Butyn-1-ol is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, keep away from sources of ignition, use only non-sparking tools, and take precautionary measures against static discharges .
properties
IUPAC Name |
but-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDEQSZOUAJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022115 | |
Record name | 2-Butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyn-1-OL | |
CAS RN |
764-01-2 | |
Record name | 2-Butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butynol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BUTYN-1-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US5293942K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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